molecular formula C26H21FN2O4 B3335824 Fmoc-5-fluoro-DL-tryptophan CAS No. 138775-55-0

Fmoc-5-fluoro-DL-tryptophan

Cat. No.: B3335824
CAS No.: 138775-55-0
M. Wt: 444.5 g/mol
InChI Key: GIFXTRKMFUWKHR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Fmoc-5-fluoro-DL-tryptophan is a derivative of the amino acid tryptophan . It selectively binds to human serum albumin (HSA) , the most abundant protein in the circulatory system . HSA plays a crucial role in the transport of various substances, including hormones, fatty acids, and drugs.

Mode of Action

The compound interacts with its target, HSA, by binding selectively to it . This interaction is likely due to the compound’s enhanced hydrophobicity and stability compared to other tryptophan analogs . The Fmoc group acts as a protecting group, shielding the reactive functional groups during peptide synthesis .

Biochemical Pathways

This compound is a metabolic precursor of Norepinephrine and Serotonin . These are important neurotransmitters involved in various physiological processes, including mood regulation and the body’s response to stress.

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its hydrophobicity and stability .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with HSA and its role as a precursor to Norepinephrine and Serotonin . By binding to HSA, it may influence the transport and distribution of various substances within the body. As a precursor to key neurotransmitters, it may also impact neurological functions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-5-fluoro-DL-tryptophan typically involves the protection of the amino group of 5-fluoro-DL-tryptophan with the fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved by reacting 5-fluoro-DL-tryptophan with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions often include maintaining the temperature at ambient levels and ensuring the reaction mixture is stirred for a specific duration to achieve optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and reaction conditions efficiently. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Fmoc-5-fluoro-DL-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted tryptophan analogs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-5-fluoro-DL-tryptophan is unique due to the presence of the fluorine atom, which imparts enhanced stability and hydrophobicity compared to other tryptophan analogs. This makes it particularly useful in applications requiring stable and hydrophobic peptides .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFXTRKMFUWKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201205601
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-fluorotryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138775-55-0
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-fluorotryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138775-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-fluorotryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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